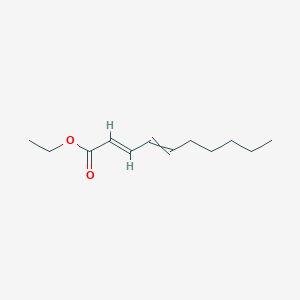

ethyl (2E)-deca-2,4-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl (2E)-deca-2,4-dienoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8?,11-10+ |

InChI Key |

OPCRGEVPIBLWAY-VVKPDYKWSA-N |

Isomeric SMILES |

CCCCCC=C/C=C/C(=O)OCC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC |

Origin of Product |

United States |

Occurrence and Biosynthesis of Ethyl 2e Deca 2,4 Dienoate in Biological Systems

Natural Distribution in Plant Species

The distribution of this compound spans across several plant families, where it plays a crucial role in the sensory profile of fruits.

This compound is a well-documented and key aroma component in pome fruits, particularly pears and apples. oup.comoup.com In Bartlett pears (Pyrus communis), this compound, often referred to as "pear ester," is a major contributor to their characteristic ripe and fruity aroma. oup.comoup.comperfumerflavorist.comresearchgate.net Its concentration in pears increases significantly during the ripening process, peaking after harvest and storage. researchgate.net This ester is a major constituent of the volatile compounds emitted by ripe pears. oup.comoup.com

Table 1: Presence of this compound in Pome Fruits

| Fruit Species | Common Name | Presence of this compound | Reference |

| Pyrus communis | Pear (Bartlett, Conference) | Yes | oup.comoup.comperfumerflavorist.comresearchgate.netwikipedia.orgchemicalbook.comperfumerflavorist.commdpi.com |

| Malus domestica | Apple | Yes | oup.comoup.comperfumerflavorist.comresearchgate.netwikipedia.orgchemicalbook.comperfumerflavorist.comthegoodscentscompany.com |

Beyond pome fruits, this compound has been identified in a variety of other fruits, highlighting its widespread occurrence in the plant kingdom. It is found in Concord grapes (Vitis spp.) and quince (Cydonia oblonga). perfumerflavorist.comresearchgate.netwikipedia.orgchemicalbook.comperfumerflavorist.comthegoodscentscompany.com

The compound has also been detected in durian (Durio zibethinus), a tropical fruit known for its complex and potent aroma. chemicalbook.comnih.govperflavory.comresearchgate.net In durian, however, this ester was found to be lost during the drying process. nih.gov

Table 2: Identification of this compound in Other Fruits

| Fruit Species | Common Name | Presence of this compound | Reference |

| Vitis spp. | Grape (Concord) | Yes | perfumerflavorist.comresearchgate.netwikipedia.orgchemicalbook.comperfumerflavorist.comthegoodscentscompany.com |

| Cydonia oblonga | Quince | Yes | perfumerflavorist.comresearchgate.netwikipedia.orgchemicalbook.comperfumerflavorist.comthegoodscentscompany.com |

| Durio zibethinus | Durian | Yes | chemicalbook.comnih.govperflavory.comresearchgate.net |

Table 3: Detection of this compound in Processed Products

| Processed Product | Presence of this compound | Reference |

| Beer | Yes | perfumerflavorist.comwikipedia.orgperfumerflavorist.com |

| Pear Brandy | Yes | perfumerflavorist.comwikipedia.orgchemicalbook.comperfumerflavorist.comthegoodscentscompany.com |

| Pear-Kiwifruit Wine | Yes | nih.gov |

| Cider (with pear addition) | Yes | researchgate.net |

Biosynthetic Pathways and Precursors

The formation of this compound in biological systems involves complex enzymatic processes within plants and the metabolic activities of yeasts, which can significantly shape the final volatile profile of fruits and fermented beverages.

In plants, this compound is considered a plant metabolite. chemicalbook.comnih.govebi.ac.uk Its biosynthesis is linked to the enzymatic activities that occur during fruit ripening. The production of decadienoate esters, including the ethyl form, increases rapidly at the climacteric stage of pear ripening, which is characterized by a rise in ethylene (B1197577) and carbon dioxide production. researchgate.net This suggests that the enzymes responsible for its synthesis are activated during this phase of fruit development.

A biotechnological process has been developed for the preparation of ethyl (2E,4Z)-deca-2,4-dienoate through the enzymatic esterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol (B145695) in the presence of lipase (B570770) from Candida antarctica. perfumerflavorist.comperfumerflavorist.comgoogle.com This enzymatic approach highlights a potential pathway for its formation in nature, involving the action of lipases on precursor molecules.

Yeasts play a significant role in the production of volatile compounds, including this compound, in various ecosystems. asm.orgbiorxiv.orgdiva-portal.orgnih.govasm.org Studies on the volatomes (the complete set of volatile compounds) of different yeast species have shown that they emit characteristic and species-specific blends of volatiles. asm.orgdiva-portal.orgnih.govasm.org

Biosynthetic Pathways and Precursors

Influence of Fruit Ripening and Storage Conditions on Endogenous Production

The endogenous production of this compound, a key aroma compound in several fruits, is highly dependent on the fruit's maturity at harvest and subsequent storage conditions. Research on pear cultivars, such as 'Conference', 'Alexander Lucas', and 'Bartlett', has elucidated how these factors modulate the synthesis of this volatile ester. researchgate.netoregonstate.edu

The stage of maturity at which the fruit is harvested plays a critical role. For instance, 'Alexander Lucas' pears harvested at a later maturity stage (MS2) produced significantly more ethyl (2E,4Z)-deca-2,4-dienoate compared to those harvested earlier (MS1). researchgate.net This suggests that the enzymatic pathways responsible for its synthesis are more active in later stages of ripening.

Post-harvest storage conditions, designed to extend shelf life and maintain quality, have a profound impact on aroma volatile production. Common storage techniques include refrigeration in regular air (RA), Controlled Atmosphere (CA), and Ultra-Low Oxygen (ULO) storage, often combined with ethylene action inhibitors like 1-methylcyclopropene (B38975) (1-MCP).

Studies have shown that 1-MCP treatment can suppress the production of ethyl (2E,4Z)-deca-2,4-dienoate, particularly in early-harvested pears. researchgate.net Similarly, ULO storage has been demonstrated to inhibit the synthesis of this compound in 'Bartlett' pears. oregonstate.edu Controlled atmosphere (CA) storage also generally leads to a decrease in the formation of aroma compounds by limiting the availability of substrates from fatty acid biosynthesis and degradation. researchgate.net However, the effect can vary depending on the specific gas composition and the fruit's maturity. In one study, late-harvested 'Alexander Lucas' pears stored under certain CA conditions produced higher levels of ethyl (2E,4Z)-deca-2,4-dienoate than those stored in regular air. researchgate.net

The following table summarizes the effects of different storage conditions on the production of ethyl (2E,4Z)-deca-2,4-dienoate in pears based on research findings.

Table 1: Influence of Ripening and Storage on Ethyl (2E,4Z)-deca-2,4-dienoate Production in Pears

| Cultivar | Factor | Condition | Effect on Production | Reference |

|---|---|---|---|---|

| 'Alexander Lucas' | Maturity at Harvest | Late vs. Early Harvest | Increased | researchgate.net |

| 'Alexander Lucas' | Ethylene Inhibitor | 1-MCP Treatment (on early harvest) | Suppressed | researchgate.net |

| 'Alexander Lucas' | Storage Atmosphere | Controlled Atmosphere (CA) vs. Cold Storage (CS) | Increased (in late harvest) | researchgate.net |

| 'Bartlett' | Storage Atmosphere | Ultra-Low Oxygen (ULO) | Suppressed | oregonstate.edu |

Genetic and Molecular Basis of Biosynthesis

While the specific genes governing the synthesis of this compound in fruits like pears have not been fully elucidated, the biosynthetic pathway is understood to originate from fatty acids, primarily through the lipoxygenase (LOX) pathway. This pathway involves a sequence of enzymatic reactions that convert polyunsaturated fatty acids into a variety of volatile aroma compounds, including aldehydes, alcohols, and esters.

The biosynthesis of C10 compounds like deca-2,4-dienoate precursors is believed to start from linoleic or linolenic acid. The key enzymes involved are:

Lipoxygenase (LOX): Initiates the pathway by oxygenating the fatty acid to form a hydroperoxide.

Hydroperoxide Lyase (HPL): Cleaves the hydroperoxide to produce shorter-chain aldehydes.

Alcohol Dehydrogenase (ADH): Reduces the aldehydes to their corresponding alcohols.

Alcohol Acyltransferase (AAT): Catalyzes the final step, the esterification of an alcohol with an acyl-CoA molecule to form the ester. The "ethyl" portion of this compound comes from ethanol, and its availability also influences the final ester concentration.

Evidence for the genetic basis of this pathway comes from studies in other organisms. For example, research has demonstrated the de novo synthesis of the precursor, (2E,4E)-deca-2,4-dienoic acid, in engineered Yarrowia lipolytica yeast. In this study, heterologous LOX and HPL genes from the fungus Fusarium oxysporum were expressed in the yeast, enabling it to produce the acid from glucose. This highlights the central role of the LOX and HPL genes in producing the C10 backbone required for the final ester. The functional characterization of AAT genes in various fruits has also confirmed their role in the production of a wide range of volatile esters crucial for fruit aroma.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-methylcyclopropene (1-MCP) |

| (2E,4E)-deca-2,4-dienoic acid |

| Ethanol |

| This compound |

| Ethyl (2E,4Z)-deca-2,4-dienoate |

| Ethylene |

| Linoleic acid |

Stereoselective Synthetic Routes

The precise arrangement of substituents around the double bonds in this compound is critical for its sensory properties. Therefore, stereoselective synthesis is paramount.

Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, have proven to be highly effective for the stereoselective synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate, a close analog of ethyl deca-2,4-dienoate. researchgate.netpnas.orgpnas.org This method involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst.

Research has demonstrated that the Negishi coupling of (E)- and (Z)-1-haloalkenes with appropriate organozinc reagents can produce the corresponding (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers with high stereoselectivity (≥98%). pnas.orgpnas.org For instance, the reaction of an (E)-1-alkenylzinc reagent with ethyl (E)-β-bromoacrylate in the presence of a palladium catalyst like Pd(DPEphos)Cl2 can yield the (2E,4E)-isomer with excellent stereochemical purity. nih.gov The yields for these reactions are generally good, often exceeding 80%. pnas.orgpnas.org

A key advantage of the Negishi coupling is its broad applicability and high stereochemical fidelity, making it a reliable method for accessing specific isomers of conjugated dienoic esters. pnas.orgpnas.org

The Suzuki coupling, another powerful palladium-catalyzed cross-coupling reaction, utilizes an organoboron reagent instead of an organozinc reagent. While initially facing challenges with stereoselectivity for certain isomers, modifications have significantly improved its utility for synthesizing ethyl deca-2,4-dienoate analogs. researchgate.netpnas.orgpnas.org

Initially, the synthesis of the (2Z,4E)-isomer of ethyl undeca-2,4-dienoate using Suzuki coupling with traditional bases like alkoxides and carbonates resulted in a stereoisomeric purity of ≤ 95%. researchgate.netpnas.org However, the use of fluoride-based promoters such as cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) has been shown to enhance the stereoselectivity to ≥98% for all four isomers. researchgate.netpnas.orgpnas.org This demonstrates the critical role of the base in controlling the stereochemical outcome of the Suzuki coupling.

Modified Suzuki coupling protocols now offer a highly stereoselective route to all four stereoisomers of conjugated dienes, although specific applications to 2,4-dienoic esters were not initially as prevalent. pnas.org

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of (E)-alkenes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

In the context of this compound synthesis, the HWE reaction is particularly useful for preparing the (2E,4E)-isomer in good yields. pnas.orgpnas.org The reaction of an appropriate aldehyde with a phosphonate ester, such as triethyl phosphonoacetate, under basic conditions leads to the formation of the conjugated diene system. The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate, the aldehyde, and the reaction conditions. wikipedia.org For instance, using bulkier phosphonate groups can enhance the (E)-selectivity. alfa-chemistry.com

However, the synthesis of the (2E,4Z) and (2Z,4Z) isomers using the HWE reaction is more challenging, often resulting in lower stereoselectivity. pnas.orgpnas.org To overcome this, modifications such as the Still-Gennari olefination, which utilizes phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. nrochemistry.com

Table 1: Comparison of HWE Reaction Conditions for Stereoselectivity

| Condition | Effect on Stereoselectivity | Reference |

| Increased steric bulk of aldehyde | Greater (E)-stereoselectivity | wikipedia.org |

| Higher reaction temperatures | Higher (E)-selectivity | wikipedia.org |

| Use of Li > Na > K salts | Higher (E)-selectivity | wikipedia.org |

| Still-Gennari modification | Favors (Z)-alkene formation | nrochemistry.com |

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org While it is a versatile method, controlling the stereoselectivity can be challenging. For the synthesis of this compound, specific Wittig-type approaches have been developed.

One reported synthesis of ethyl (2E,4Z)-deca-2,4-dienoate involves the Wittig reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate. orgsyn.org This method, however, yielded a product with 85% purity. orgsyn.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those used in the HWE reaction, tend to give (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org

The Schlosser modification of the Wittig reaction can be used to convert the initially formed erythro betaine (B1666868) intermediate to the threo betaine, ultimately leading to the (E)-alkene. wikipedia.org This provides an additional level of control over the stereochemistry of the final product.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. nih.gov A notable application is the two-step synthesis of ethyl (2E,4Z)-deca-2,4-dienoate. researchgate.net

This process starts with the one-pot oxidation and olefination of (2Z)-3-chloroprop-2-en-1-ol to yield ethyl (2E,4Z)-5-chloropenta-2,4-dienoate. researchgate.net The subsequent key step is an iron-catalyzed cross-coupling of this intermediate with n-pentylmagnesium bromide. researchgate.net Iron catalysts, often in combination with ligands, can facilitate a variety of coupling reactions, including those that form carbon-carbon bonds. nih.gov The use of iron is advantageous due to its abundance and low toxicity. Research into iron-catalyzed reactions has shown promise in achieving high regioselectivity and stereoselectivity in the synthesis of conjugated dienes. rsc.orgrsc.orgresearchgate.net

Table 2: Research Findings on Iron-Catalyzed Synthesis

| Catalyst System | Reactants | Product | Key Finding | Reference |

| Iron catalyst | Ethyl (2E,4Z)-5-chloropenta-2,4-dienoate, n-pentylmagnesium bromide | Ethyl (2E,4Z)-deca-2,4-dienoate | Simple two-step synthesis | researchgate.net |

| Iron catalyst, TMSN3, hydrocarbons | 1,3-dienes | β-unsaturated azido (B1232118) products | Highly regioselective 1,2-azidoalkylation | rsc.orgrsc.orgresearchgate.net |

Alternative Synthetic Approaches

Beyond the primary stereoselective routes, other methods have been explored for the synthesis of this compound.

One such method involves the addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate, which yields the desired product with 95% purity. orgsyn.org Another approach is the reaction of 1-heptynylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate, resulting in a product with 89% purity. orgsyn.org

A notable alternative synthesis starts from 1-octyn-3-ol (B1346985). orgsyn.org This is first converted to ethyl 3,4-decadienoate, an allenic ester. orgsyn.org This intermediate is then rearranged in the presence of aluminum oxide to stereoselectively produce ethyl (2E,4Z)-deca-2,4-dienoate. orgsyn.org This method is advantageous as it is experimentally simple, uses materials that are not sensitive to air or moisture, and can be performed on a large scale with high yields. orgsyn.org

Biotechnological processes are also being developed for the preparation of ethyl (2E,4Z)-deca-2,4-dienoate. chemicalbook.com One such method involves the enzymatic transesterification of stillingia oil, which contains decadienoic acid glycerides, with ethanol using a lipase from Candida antarctica. google.com This approach offers a "natural" route to the flavor compound. chemicalbook.comgoogle.com

Aluminum Oxide-Catalyzed Rearrangements

A notable method for the synthesis of this compound involves the rearrangement of an allenic ester catalyzed by aluminum oxide. This process begins with the synthesis of ethyl 3,4-decadienoate from 1-octyn-3-ol and triethyl orthoacetate. The subsequent rearrangement of this allenic ester is achieved by refluxing with aluminum oxide in a solvent like benzene, yielding ethyl (2E,Z)-2,4-decadienoate. orgsyn.org

This method is advantageous due to its experimental simplicity, use of air and moisture-insensitive starting materials, and stereoselective nature, generally resulting in high product yields. orgsyn.org The reaction is typically conducted under neutral conditions, avoiding the harsh temperatures and anhydrous requirements of many organometallic routes. orgsyn.org

Table 1: Key Parameters of Aluminum Oxide-Catalyzed Rearrangement

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3,4-decadienoate |

| Catalyst | Aluminum Oxide |

| Reaction Conditions | Reflux in benzene |

| Product | Ethyl (2E,Z)-2,4-decadienoate |

| Yield | 75-88% |

Data sourced from Organic Syntheses. orgsyn.org

Reformatsky-Type Processes

The Reformatsky reaction, a classic carbon-carbon bond-forming method, offers a pathway to β-hydroxy esters, which can be precursors to unsaturated esters like this compound. This reaction typically involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal. beilstein-journals.org While specific examples for the direct synthesis of this compound via a one-pot Reformatsky reaction are not extensively detailed in the provided context, the general principle involves the formation of a zinc enolate which then undergoes an aldol-type addition. Subsequent dehydration of the resulting β-hydroxy ester would lead to the desired α,β-unsaturated product. The stereoselectivity of the double bond formation would be a critical aspect of this synthetic route.

Synthesis from Propargyl Alcohol and Related Intermediates

Propargyl alcohol and its derivatives serve as crucial building blocks in the synthesis of this compound. A common strategy involves the reaction of 1-octyn-3-ol with triethyl orthoacetate in the presence of propionic acid to form the intermediate ethyl 3,4-decadienoate. orgsyn.org This allenic ester is then subjected to an aluminum oxide-catalyzed rearrangement to yield the final product. orgsyn.org This multi-step process highlights the utility of propargylic intermediates in constructing the carbon skeleton and introducing the necessary unsaturation for the target molecule. orgsyn.orgwikipedia.org

Synthesis from (Z)-1-Heptenyl Bromide and Ethyl Propiolate

A highly stereoselective method for preparing ethyl (2E,4Z)-deca-2,4-dienoate involves the use of organocuprate chemistry. chemicalbook.com The synthesis starts with (Z)-1-heptenyl bromide, which is treated with lithium and then copper iodide to form a lithium di-(Z)-1-heptenylcuprate complex. chemicalbook.com This cuprate (B13416276) reagent then undergoes a conjugate addition reaction with ethyl propiolate. chemicalbook.comgoogle.com This reaction proceeds with high stereospecificity, yielding a mixture that is predominantly the desired (2E,4Z)-isomer (around 95%), with a small amount of the (2E,4E)-isomer. chemicalbook.com The final pure product can be obtained through fractional distillation. chemicalbook.com

Table 2: Stereoselectivity in the Synthesis from (Z)-1-Heptenyl Bromide

| Isomer | Percentage in Product Mixture |

|---|---|

| Ethyl (2E,4Z)-deca-2,4-dienoate | 95% |

| Ethyl (2E,4E)-deca-2,4-dienoate | 5% |

Data sourced from ChemicalBook. chemicalbook.com

Chemoenzymatic Synthesis and Biocatalysis

Lipase-Mediated Transesterification from Natural Oils (e.g., Stillingia oil)

A significant advancement in the production of natural this compound is the use of lipase-mediated transesterification of Stillingia oil. google.com Stillingia oil naturally contains about 5% of the decadienoic acid moiety in the form of glycerides. chemicalbook.comgoogle.com The enzymatic process involves reacting the oil with ethanol in the presence of a specific lipase, which catalyzes the transfer of the decadienoic acid from the glycerol (B35011) backbone to ethanol. google.com This method is particularly valuable as it allows for the production of a "natural" flavor compound as defined by food law, a designation not achievable through purely chemical synthesis. google.com

Enzyme Characterization and Optimization for Production

The success of the biocatalytic route is highly dependent on the choice of enzyme. Extensive screening of various lipases has revealed that not all are effective in this transesterification. google.comresearchgate.net While lipases from sources like Pseudomonas fluorescens and Chromobacterium viscosum showed little to no activity, lipase B from Candida antarctica has been found to be surprisingly effective, providing good yields of this compound. google.comresearchgate.net The immobilized form of this enzyme, commercially available as Novozym® 435, is particularly well-suited for this process. google.com

Optimization of the reaction conditions is also crucial for maximizing yield and efficiency. Key parameters that are typically investigated include temperature, enzyme/substrate ratio, and reaction time. For instance, with Novozym 435, the reaction is often carried out at temperatures between 20 and 60°C. google.com The enzyme can be recycled for multiple batches without a significant loss of activity, making the process more cost-effective. google.com The final product, which has a purity of over 90%, is typically isolated from the reaction mixture by distillation. google.com

Table 3: Lipase Screening for this compound Production

| Lipase Source | Activity |

|---|---|

| Candida antarctica (immobilized, Novozym 435) | High |

| Candida antarctica (free, SP 525) | High |

| Pseudomonas fluorescens | Low/None |

| Chromobacterium viscosum | Low/None |

| Pancreatic Lipase | Low/None |

Data sourced from Google Patents and ResearchGate. google.comresearchgate.net

Scalability and Industrial Production Considerations for High-Purity Isomers

The industrial production of this compound, a valuable compound in the flavor and fragrance industry, presents a unique set of challenges centered on achieving high isomeric purity in a cost-effective and scalable manner. The desired isomer for the characteristic pear-like aroma is typically the (2E,4Z) configuration. researchgate.netchemicalbook.com Syntheses, however, can often result in a mixture of geometric isomers, including the (2E,4E), (2Z,4E), and (2Z,4Z) forms, which may not contribute to the desired sensory profile and can even introduce off-notes. researchgate.net Consequently, industrial processes must incorporate strategies for stereoselective synthesis and efficient purification.

A significant consideration in the large-scale synthesis of this compound is the choice of the synthetic route. Some laboratory-scale methods, while offering high yields and stereoselectivity, employ reagents and conditions that are challenging to manage at an industrial scale. For instance, methods involving organometallic reagents, such as the addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate, necessitate stringent anhydrous conditions and low temperatures, ranging from -8 to -40°C. orgsyn.org Maintaining such conditions in large reactors can be energy-intensive and requires specialized equipment to ensure safety and consistency. The Wittig reaction, another common method, can generate significant amounts of triphenylphosphine (B44618) oxide as a byproduct, posing challenges for waste management and purification on an industrial scale. orgsyn.org

An alternative approach that is described as amenable to large-scale preparation involves a two-step process starting from 1-octyn-3-ol and triethyl orthoacetate to form an allenic ester, which is then rearranged to ethyl (E,Z)-2,4-decadienoate. orgsyn.org This method is advantageous as it proceeds under essentially neutral conditions and utilizes starting materials that are not sensitive to air or moisture, simplifying handling and reactor requirements for industrial production. orgsyn.org

Another avenue for industrial production is through enzymatic processes. A patented method describes the transesterification of Stillingia oil, which naturally contains glycerides of decadienoic acid, using a lipase from Candida antarctica in the presence of ethanol. sielc.com This biocatalytic approach is attractive for producing a "natural" flavor ingredient. However, the concentration of the desired precursor in the natural oil is relatively low (around 5%), which means large volumes of raw material must be processed, and the final product needs to be separated from a complex mixture of other fatty acid esters. sielc.com

Purification and Isomer Separation at an Industrial Scale

Regardless of the synthetic route, the separation of the desired (2E,4Z) isomer from other geometric isomers is a critical step in industrial production. Fractional distillation is a commonly cited method for purifying ethyl (2E,4Z)-deca-2,4-dienoate to a high degree of purity (e.g., >90%). chemicalbook.comsielc.com However, the boiling points of the different isomers can be very close, necessitating highly efficient distillation columns with a large number of theoretical plates, which translates to significant capital investment and energy consumption.

For achieving the highest isomeric purity, chromatographic techniques are often employed. High-performance liquid chromatography (HPLC) on a reversed-phase column (C18) with silver ions in the mobile phase has been shown to successfully separate the four geometric isomers. researchgate.net While highly effective at an analytical and preparative scale, scaling up HPLC to an industrial process for a bulk chemical can be prohibitively expensive due to the high cost of stationary phases, large solvent consumption, and lower throughput compared to distillation.

The table below summarizes key considerations for the industrial scalability of different synthesis and purification methods.

| Method | Scalability Advantages | Scalability and Purity Challenges |

| Organometallic Routes | High stereoselectivity and yield in some cases. | Requires strict anhydrous and low-temperature conditions; specialized reactors; potentially hazardous reagents. |

| Wittig Reaction | A well-established reaction. | Formation of byproducts requiring extensive purification; management of waste streams. |

| Allenic Ester Rearrangement | Uses air/moisture-insensitive starting materials; neutral reaction conditions. | May still produce a mixture of isomers requiring purification. |

| Enzymatic Transesterification | Produces a "natural" product; milder reaction conditions. | Low concentration of precursor in natural source; requires separation from a complex mixture. |

| Fractional Distillation | A well-established, scalable purification technique. | High energy consumption; requires specialized columns for close-boiling isomers. |

| Industrial-Scale HPLC | Can achieve very high isomeric purity. | High cost of equipment and consumables; lower throughput compared to distillation. |

Control over the isomeric ratio during the synthesis itself is the most economically favorable approach. This often involves careful selection of catalysts, solvents, and reaction temperatures to favor the formation of the (2E,4Z) isomer. For example, certain palladium-copper catalyzed syntheses have been developed for the stereoselective formation of enyne cyclic amines, a principle that can be applied to other conjugated systems. researchgate.net

Stereochemical Considerations and Isomerism of Ethyl Deca 2,4 Dienoates

The biological activity of ethyl deca-2,4-dienoate is profoundly influenced by its stereochemistry. The molecule contains two double bonds at the second and fourth positions of its ten-carbon chain, which gives rise to four possible geometric isomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). nih.govcymitquimica.com The specific arrangement of substituents around these double bonds (E for entgegen or trans, and Z for zusammen or cis) is critical to the molecule's function.

The (2E,4Z) isomer is the most biologically significant, being the primary component identified as the "pear ester" and the potent codling moth kairomone. evitachem.comtandfonline.comtandfonline.com Research has shown that codling moths are highly discriminating in their response to these isomers. Field bioassays have demonstrated that the (E,Z) geometric isomers are far more attractive to the moths than the (E,E) isomers. acs.orgnih.gov This high degree of specificity underscores the precise molecular recognition that occurs at the insect's olfactory receptors.

The synthesis of a specific isomer in high purity can be challenging. For instance, some chemical synthesis routes yield a mixture of isomers, which may then require separation by methods like fractional distillation to isolate the desired pure compound. chemicalbook.comperfumerflavorist.com Stereoselective synthesis methods have been developed to produce specific isomers, such as the (2E,4Z) form, with high purity, which is crucial for both research and commercial applications in flavor and pest management. researchgate.nettandfonline.comtandfonline.com

Table 2: Isomers of Ethyl Deca-2,4-dienoate and Their Significance

| Isomer | Common Name/Designation | Significance | Reference(s) |

|---|---|---|---|

| Ethyl (2E,4Z)-deca-2,4-dienoate | Pear Ester | The primary component of pear aroma and a potent kairomone for the codling moth. | perfumerflavorist.comacs.orgnih.gov |

| Ethyl (2E,4E)-deca-2,4-dienoate | (E,E) Isomer | Significantly less attractive to codling moths compared to the (E,Z) isomer. Can be present in some fragrance formulations. | perfumerflavorist.comacs.orgnih.gov |

| Ethyl (2Z,4E)-deca-2,4-dienoate | (Z,E) Isomer | Studied in stereoselective synthesis but shows lower biological activity as a kairomone. | nih.gov |

| Ethyl (2Z,4Z)-deca-2,4-dienoate | (Z,Z) Isomer | Generally not reported as a significant natural product or kairomone. | nih.gov |

Historical Context of Research on Fruit Esters and Semiochemicals

The understanding of ethyl (2E)-deca-2,4-dienoate is built upon decades of foundational research in two distinct but related fields: the chemistry of fruit aromas and the study of semiochemicals.

Research into the chemical basis of fruit flavors and fragrances began to flourish in the 20th century. Scientists identified that the characteristic scents of many fruits and flowers were due to complex mixtures of volatile organic compounds, with esters being a particularly important class. ebsco.combritannica.com While some aromas are attributable to a single dominant ester, most result from a blend where one or a few esters are predominant. ebsco.com The identification of specific esters like isoamyl acetate (B1210297) (banana) and this compound (pear) were key milestones in food and flavor chemistry. ebsco.combritannica.com

The formal study of semiochemicals, or behavior-modifying chemicals, is also a 20th-century development, although the concept had been exploited for centuries (e.g., using female insects to lure males). researchgate.net A pivotal moment was the identification of the first insect sex pheromone, bombykol, from the silkworm moth (Bombyx mori) in 1959. numberanalytics.comeg.net This discovery launched the field of chemical ecology and led to the classification of semiochemicals into categories like pheromones (intraspecific communication) and allelochemicals (interspecific communication). numberanalytics.comsyntechresearch.com Allelochemicals are further subdivided into kairomones (benefiting the receiver), allomones (benefiting the emitter), and synomones (benefiting both). numberanalytics.comeg.net The identification of this compound as a host-plant-derived kairomone for the codling moth is a direct outcome of this line of research, merging the fields of natural product chemistry and insect chemical ecology. researchgate.netusda.gov

Biological Activity and Ecological Significance As a Semiochemical

Kairomonal Activity in Insect-Plant Interactions

Ethyl (2E)-deca-2,4-dienoate is a potent kairomone, particularly in the context of interactions between pome fruit trees and the codling moth, Cydia pomonella (L.). oup.com

This compound, often referred to as the "pear ester," is a powerful, species-specific attractant for the codling moth, Cydia pomonella, a major pest of apple, pear, and walnut orchards worldwide. nih.govresearchgate.netentsocnsw.org.au Field trials have consistently demonstrated its high potency in attracting these moths. entsocnsw.org.auresearchgate.net The compound is a key constituent of the aroma of ripe pears and serves as a crucial chemical cue for the codling moth in locating host plants for oviposition and larval development. oup.comresearchgate.net The attractiveness of this single pear-derived ester can be comparable to that of the codling moth's own sex pheromone in terms of the total number of moths captured. nih.govnih.gov

A key feature of this compound as a kairomone is its ability to attract both male and female codling moths. nih.govresearchgate.netnih.gov This contrasts with the species' sex pheromone, which primarily attracts males. The attraction of females, including both virgin and mated individuals, makes this compound a valuable tool for monitoring the entire adult population. nih.gov Studies in North American and Australian orchards have confirmed the capture of both sexes in traps baited with the pear ester. nih.goventsocnsw.org.auresearchgate.net However, the response can vary geographically; for instance, trials in Bulgarian apple orchards reported that traps baited with the kairomone alone captured only low numbers of males and no females. plantprotection.pl In most documented cases, however, the combined capture of both genders in kairomone-baited traps is significant. nih.govnih.gov

The behavioral response of Cydia pomonella to this compound is dose-dependent. Field and laboratory studies have shown that the concentration of the compound significantly influences its effectiveness as an attractant. One study found that for C. pomonella, lower doses of the pear ester were more effective, whereas higher rates were less attractive. oup.com This suggests an optimal concentration range for eliciting a positive behavioral response. In contrast, other related moth species showed a preference for higher doses, indicating a species-specific sensitivity to different concentrations of the kairomone. oup.com In laboratory assays, septa loaded with 1.0 and 100.0 µg of the compound were shown to significantly increase the number of eggs laid by a laboratory population of codling moths. entsocbc.ca

Table 1: Effect of Lure Dose on Cydia pomonella Captures

| Lure Dose (mg) | Mean Captures (Moths/Trap) | Male:Female Ratio |

|---|---|---|

| 1 | 15.4 | 2.2:1 |

| 10 | 10.2 | 2.2:1 |

| 40 | 8.6 | 2.2:1 |

Data adapted from a field trapping study investigating dose-dependent responses. oup.com

Broader Responsiveness Across Arthropod Species

The influence of this compound extends beyond a single species, eliciting responses in a range of other arthropods, particularly within the Tortricidae family.

Electroantennographic (EAG) studies have confirmed that the antennae of several tortricid moths can detect this compound. researchgate.netnih.gov Species that have demonstrated significant EAG responses include the chestnut tortricids Cydia fagiglandana and Cydia splendana, as well as Pammene fasciana and the green budmoth Hedya nubiferana. researchgate.netnih.gov These studies revealed that the EAG responses were dose-dependent across all tested species. researchgate.netnih.gov While C. pomonella showed the highest sensitivity, responding to concentrations ten times lower than the other species, the other tortricids also exhibited clear electrophysiological detection of the compound, indicating the presence of corresponding olfactory receptors on their antennae. oup.com

Table 2: Electroantennographic (EAG) Responses of Various Tortricid Species to this compound

| Species | Sex | Response to 0.1 µg/µl | Response to 1 µg/µl | Response to 10 µg/µl | Response to 100 µg/µl |

|---|---|---|---|---|---|

| Cydia pomonella | Male | Yes | Yes (Strongest Response) | Yes | Yes |

| Female | Yes | Yes (Strongest Response) | Yes | Yes | |

| Cydia splendana | Male | No | Yes | Yes (Strongest Response) | Yes |

| Female | No | Yes | Yes (Strongest Response) | Yes | |

| Cydia fagiglandana | Male | No | Yes | Yes (Strongest Response) | Yes |

| Female | No | Yes | Yes (Strongest Response) | Yes | |

| Pammene fasciana | Male | No | Yes | Yes (Strongest Response) | Yes |

| Female | No | Yes | Yes (Strongest Response) | Yes | |

| Hedya nubiferana | Male | No | Yes | Yes (Strongest Response) | Yes |

| Female | Yes | Yes | Yes (Strongest Response) | Yes |

Data synthesized from electrophysiological studies on tortricid moths. oup.com

The detection of this compound by multiple tortricid species is an example of cross-species chemical communication. The compound is not strictly specific to C. pomonella, and its presence in an ecosystem can be perceived by other related moths. oup.comnih.gov Field trapping experiments have confirmed that the pear ester is also an attractant for chestnut tortricid species in their natural habitat. oup.comresearchgate.net This shared kairomonal cue suggests an overlap in the chemical ecology of these species, which may be due to shared host plants or evolutionary history. The differential sensitivity and behavioral responses to varying doses of the compound among these species likely play a role in niche partitioning and reducing interspecific competition. oup.com

Modulation of Insect Behavior

This compound exerts a strong influence on the behavior of C. pomonella at different life stages. These behavioral modifications are critical for the insect's survival and reproduction and have been the focus of research for developing pest management strategies.

Research has demonstrated that this compound is a potent attractant for neonate (newly hatched) codling moth larvae. frontiersin.orgresearchgate.net This attraction is a crucial step in the host-finding process for the larvae, which need to locate and penetrate a fruit to survive and develop. Studies have shown that on apple and pear fruits treated with this pear ester, the number of C. pomonella larvae that successfully entered the fruit was lower compared to untreated fruits, resulting in reduced damage. researchgate.net This suggests that the compound can disrupt the host location behavior of the larvae. researchgate.net By increasing the wandering time of neonate larvae on the plant surface, the application of this compound can potentially enhance their mortality rate.

The effect of this compound on the egg-laying (oviposition) behavior of female codling moths is complex, with studies revealing different outcomes under laboratory and field conditions.

In laboratory-based no-choice assays, the presence of this compound has been shown to significantly stimulate oviposition. entsocbc.causda.gov One study found that septa loaded with 1.0 and 100.0 µg of the compound led to a two-fold increase in the number of eggs laid by a laboratory population of C. pomonella over 96 hours. usda.gov Similarly, in choice bioassays, a significantly higher number of eggs were laid near the dispenser containing the pear ester compared to a solvent blank. entsocbc.causda.gov

Conversely, semi-field trials conducted on apple and pear trees have indicated that while the pear ester did not affect the total number of eggs laid by female moths, it significantly altered their distribution. researchgate.net The presence of the compound led to eggs being laid at a greater distance from the fruit, particularly on late-season varieties in the ripe fruit stage. researchgate.net This disruption of host location for oviposition could have significant ecological consequences, potentially leading to higher mortality for the larvae that hatch further from their primary food source. researchgate.net

Table 1: Effect of this compound on Codling Moth Oviposition

| Experimental Setting | Observation | Finding | Reference |

|---|---|---|---|

| Laboratory (No-Choice Assay) | Number of Eggs Laid | 2-fold increase in the presence of the compound. | usda.gov |

| Laboratory (Choice Assay) | Egg Location | Significantly more eggs laid near the compound source. | entsocbc.causda.gov |

| Semi-Field (Apple & Pear Trees) | Total Number of Eggs Laid | No significant effect. | researchgate.net |

| Semi-Field (Apple & Pear Trees) | Egg Distribution | Eggs laid at a greater distance from the fruit. | researchgate.net |

Interplay with Other Semiochemicals

The behavioral response of insects to this compound is not isolated. It is often part of a complex interplay with other semiochemicals present in the ecosystem, including pheromones released by the same species and volatile compounds from host plants.

Field studies have demonstrated a synergistic relationship between this compound and the codling moth sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol). In trapping experiments conducted in Bulgarian apple orchards, traps baited with the pear ester alone caught only low numbers of male moths, and no females. plantprotection.pl However, traps baited with a "combined-lure" containing both codlemone and the pear ester captured the greatest numbers of male moths. plantprotection.pl This suggests that the pear ester enhances the attractiveness of the sex pheromone for males. Further research in walnut orchards has shown that adding the pear ester to dispensers releasing codlemone for mating disruption significantly improved the efficacy of this pest control method. nih.gov A higher proportion of female moths remained unmated in plots treated with the combination compared to those treated with the pheromone alone. nih.gov

The attractiveness of this compound to codling moths can be significantly enhanced by the presence of other host plant volatiles. Research has shown that the addition of acetic acid to traps baited with the synthetic pear ester significantly increased the catches of both female and male codling moths. researchgate.net Beyond acetic acid, other volatiles produced by apple trees have also been found to synergize the response of codling moths to the pear ester. nih.gov A study identified six such compounds, including nonanal (B32974) and methyl salicylate. nih.gov When tested individually, these compounds did not attract the moths, but when added as a blend to the pear ester, they significantly increased the number of captured males and enhanced the capture of females. nih.gov

Table 2: Synergistic Effects of this compound with Other Semiochemicals

| Interacting Semiochemical | Target Insect | Observed Effect | Reference |

|---|---|---|---|

| Codlemone (Sex Pheromone) | Cydia pomonella (Males) | Increased trap captures in combined lures. | plantprotection.pl |

| Codlemone (Sex Pheromone) | Cydia pomonella (Females) | Enhanced mating disruption, more unmated females. | nih.gov |

| Acetic Acid (Host Plant Volatile) | Cydia pomonella (Males & Females) | Significantly increased trap captures. | researchgate.net |

| Apple Volatile Blend | Cydia pomonella (Males & Females) | Significantly increased trap captures. | nih.gov |

Ecological Implications of Volatile Metabolite Emission

The emission of this compound from ripe fruit has several ecological implications. As a key kairomone, it facilitates host finding for a specialist herbivore, the codling moth, thereby influencing the plant-insect interaction. The compound's ability to attract both sexes, as well as larvae, underscores its importance in the life cycle of this pest. researchgate.net

The use of this compound in pest management, either for monitoring, mass trapping, or behavior disruption, is based on manipulating this natural interaction. The disruption of oviposition behavior, for instance, can lead to increased larval mortality by forcing neonates to travel further to find a food source, exposing them to predation and environmental hazards for longer. researchgate.net Similarly, disrupting larval host-finding can improve the efficacy of larvicidal insecticides. researchgate.net

From a broader ecological perspective, the emissions from agricultural applications of this compound are considered to be similar to natural emissions in a pear orchard. usda.gov This suggests that such applications are unlikely to produce unexpected negative consequences for the surrounding flora and fauna. usda.gov The specificity of this kairomone to certain tortricid moths, including the codling moth, helps to minimize its impact on non-target organisms. oup.com

Role in Plant-Microbe-Insect Associations (e.g., Yeasts)

The interactions between plants, microbes, and insects are often mediated by a complex blend of volatile organic compounds, with microbial volatiles playing a significant role in insect attraction. While this compound is primarily recognized as a plant-derived volatile, particularly from pears, the broader ecological context involves microbial contributions to the chemical landscape that influences insect behavior.

Yeasts, commonly found on plant surfaces, including fruits and flowers, are known to produce a variety of volatile compounds that can attract insects. This attraction is a key component of a complex symbiotic relationship. Insects, lured by these microbial scents, can act as vectors, facilitating the dispersal of yeasts to new habitats. This relationship is beneficial for both the yeast, which gains mobility, and the insect, which may be drawn to a suitable food source.

While direct production of this compound by yeasts has not been extensively documented in the context of insect attraction, the principle of microbial scent-mediated insect behavior is well-established. For instance, the microbial volatile 3-methyl-1-butanol, which has been isolated from fruit-associated fungi and yeasts, is a known attractant for various insect species. researchgate.net This highlights the potential for a variety of microbial volatiles to influence insect foraging and oviposition behaviors. The presence of such compounds can signal the presence of a suitable habitat or food source, guiding insects in their decision-making processes.

Contributions to Integrated Pest Management Strategies

This compound, also known as pear ester, is a potent kairomone for the codling moth, Cydia pomonella, a major pest of pome fruit orchards worldwide. entsocnsw.org.auresearchgate.net A kairomone is a semiochemical emitted by one species that benefits another species that receives it. In this case, the pear ester, a key component of ripe pear aroma, signals a suitable host plant for the codling moth, attracting both male and female moths. entsocnsw.org.auresearchgate.net This characteristic has been instrumental in developing several integrated pest management (IPM) strategies.

One of the primary applications of this compound in IPM is for monitoring codling moth populations. entsocnsw.org.auresearchgate.net Traps baited with this kairomone are effective in capturing both sexes, providing a more comprehensive assessment of the pest population compared to traps that only capture males. entsocnsw.org.au This information is crucial for making informed decisions about the timing and necessity of control interventions. The use of pear ester is particularly valuable in orchards where mating disruption, a technique that uses sex pheromones to confuse males and prevent them from finding females, is employed. entsocnsw.org.au In such environments, traditional pheromone traps are less effective for monitoring.

Field trials have demonstrated the effectiveness of this compound in attracting codling moths. Lures containing this compound have been shown to be highly attractive and species-specific. entsocnsw.org.au Furthermore, research has explored the synergistic effects of combining this compound with the codling moth sex pheromone, codlemone. entsocnsw.org.au In some studies, this combination has resulted in increased trap captures, enhancing the sensitivity of monitoring systems. entsocnsw.org.au

Beyond monitoring, there is potential for this compound to be used in other IPM tactics. Laboratory studies have shown that it can stimulate oviposition (egg-laying) in female codling moths. entsocbc.causda.gov This finding opens up possibilities for developing "attract-and-kill" strategies or for manipulating the egg-laying behavior of the pest to reduce crop damage. However, field trials to develop an artificial egg trap baited with this compound have yielded mixed results. entsocbc.causda.gov

The effectiveness of lures can be influenced by the loading dose of the kairomone. Research has investigated various lure loadings to optimize trap capture rates. While some studies have found that increasing the lure loading can enhance moth capture, others have reported that beyond a certain threshold, there is no significant increase in attractiveness. researchgate.netresearchgate.net

Table 1: Summary of Field Trial Findings for this compound in Codling Moth Management

| IPM Strategy | Key Findings | References |

| Monitoring | Attracts both male and female Cydia pomonella. | entsocnsw.org.auresearchgate.net |

| Effective for monitoring in orchards with mating disruption. | entsocnsw.org.au | |

| Species-specific, minimizing capture of non-target insects. | entsocnsw.org.au | |

| Combination Lures | When combined with codlemone, can increase trap captures. | entsocnsw.org.au |

| Oviposition Stimulation | Laboratory studies show stimulation of egg-laying. | entsocbc.causda.gov |

| Field results for oviposition traps have been variable. | entsocbc.causda.gov | |

| Lure Loading | Trap capture rates can be influenced by the amount of kairomone in the lure. | researchgate.netresearchgate.net |

Analytical Techniques for Characterization and Quantification

Spectroscopic and Chromatographic Methods for Isomer Purity Determination

The biological and aromatic properties of ethyl deca-2,4-dienoate are highly dependent on its specific geometric isomer. Therefore, methods that can effectively separate and identify these isomers are of paramount importance.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds, including the isomers of ethyl 2,4-decadienoate. researchgate.net In the context of volatome profiling, GC-MS allows for the analysis of complex mixtures of airborne organic compounds. For instance, GC-MS analysis of a commercial 'pear essence' derived from Bartlett pears successfully identified ethyl (E,Z)-2,4-decadienoate as the major component, constituting 31.8% of the volatile profile. researchgate.net

The separation of the four geometric isomers ((2E,4Z), (2E,4E), (2E,4Z), and (2Z,4Z)) has been successfully achieved using a VOCOL capillary column. researchgate.net The general procedure for GC-MS analysis involves injecting a sample into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. mdpi.com The compounds are separated based on their boiling points and interaction with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another essential method for the analysis and quantification of ethyl 2,4-decadienoate isomers. Specifically, silver ion HPLC (Ag-HPLC) has proven effective for separating cis-trans geometrical isomers. researchgate.net The separation mechanism is based on the reversible formation of a polar charge-transfer complex between the double bonds in the unsaturated compound and silver ions present in the mobile phase. researchgate.net

Studies have demonstrated successful separation of the four isomers on a nonpolar reversed-phase C18 column with silver ions incorporated into the mobile phase. researchgate.net For quantitative analysis, the limit of detection and the interval of linearity can be determined to ensure accuracy. researchgate.net A common reverse-phase HPLC method for analyzing ethyl (2E,4Z)-deca-2,4-dienoate utilizes a Newcrom R1 column. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Note for MS Compatibility | Phosphoric acid should be replaced with formic acid |

This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural characterization and confirmation of the specific isomers of ethyl 2,4-decadienoate. researchgate.net While chromatographic methods are excellent for separation and tentative identification based on retention times, NMR provides detailed information about the molecular structure, including the stereochemistry around the double bonds. researchgate.net

In one study, ¹H NMR spectra were recorded on a Varian Unity Inova 600 spectrometer. researchgate.net The samples were dissolved in ethanol (B145695), with a small amount of deuterated ethanol added for the deuterium (B1214612) lock. researchgate.net By analyzing the chemical shifts and, crucially, the proton-proton coupling constants (J-values) for the protons adjacent to the double bonds, a definitive assignment of each of the four isomers can be made. researchgate.net This technique allows for both the qualitative identification and quantitative determination of the isomers present in a mixture. researchgate.net

| Isomer | GC-MS (Relative Area %) | Ag-HPLC (Relative Area %) | NMR (Relative Area %) |

|---|---|---|---|

| ethyl (2E,4Z)-deca-2,4-dienoate | 1.0 | 1.0 | 1.0 |

| ethyl (2Z,4E)-deca-2,4-dienoate | 1.0 | 1.1 | 1.0 |

| ethyl (2Z,4Z)-deca-2,4-dienoate | 0.3 | 0.4 | 0.5 |

| ethyl (2E,4E)-deca-2,4-dienoate | 1.8 | 1.3 | 1.4 |

Bioassays for Activity Assessment

To understand the function of ethyl (2E)-deca-2,4-dienoate as a semiochemical (e.g., a kairomone), bioassays that measure its effect on insect physiology and behavior are indispensable.

Electroantennography (EAG) is a bioassay used to measure the electrical output from an insect's entire antenna in response to an airborne chemical stimulus. ockenfels-syntech.com This technique is widely used to screen for compounds that are detected by an insect's olfactory system. The EAG signal is believed to represent the sum of depolarizations of many olfactory neurons. ockenfels-syntech.com

EAG studies have been conducted to investigate the sensitivity of various tortricid moth species to ethyl (2E,4Z)-deca-2,4-dienoate, also known as pear ester. nih.gov Research on the codling moth, Cydia pomonella, and other species like Cydia fagiglandana, Cydia splendana, and Pammene fasciana has shown that the EAG responses are dose-dependent, meaning the magnitude of the antennal response increases with the concentration of the compound. nih.gov Further EAG studies with C. pomonella have explored differences in olfactory sensitivity between males and females (both virgin and mated) and among populations from different host plants. researchgate.net While males are highly sensitive to their sex pheromone, both sexes show similar EAG response levels to higher doses of the pear ester. researchgate.net

While EAG confirms that a compound can be detected, behavioral bioassays are necessary to determine if that detection translates into a behavioral response, such as attraction. Field trapping experiments are a common and effective method for assessing the attractiveness of a chemical lure under real-world conditions.

Field-trapping experiments conducted in Italy have confirmed the attractiveness of ethyl (2E,4Z)-deca-2,4-dienoate to both male and female codling moths (Cydia pomonella). nih.govresearchgate.net The compound also demonstrated attractive activity for chestnut tortricid species when tested in their natural host plant environments. nih.gov These experiments typically involve baiting traps with the compound and comparing the number of insects caught to unbaited control traps. The results from these bioassays provide direct evidence of the compound's role as a kairomonal attractant for these insect species. nih.gov

Advanced Separation Techniques for Stereoisomer Isolation and Analysis

The characteristic aroma and flavor profile of this compound is significantly influenced by its stereochemistry. The molecule contains two double bonds, giving rise to four possible geometrical isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each of these isomers can present unique sensory properties, making their separation and analysis critical for quality control in the flavor and fragrance industry and for understanding its role in natural products like pears. researchgate.netnih.govnih.gov Advanced chromatographic techniques are essential for resolving these closely related structures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly with the use of a silver nitrate-impregnated stationary phase (Ag-HPLC), has been successfully employed for the separation of ethyl deca-2,4-dienoate isomers. researchgate.net The technique leverages the formation of reversible charge-transfer complexes between the silver ions (Ag+) on the stationary phase and the π-electrons of the double bonds in the unsaturated ester. researchgate.net The stability of these complexes varies depending on the geometry of the double bonds, allowing for the chromatographic separation of the isomers.

In a key study, researchers were able to separate the four geometrical isomers using a nonpolar reversed-phase C18 column with silver ions included in the mobile phase. researchgate.net The elution order was found to be dependent on the configuration of the double bonds. researchgate.net

Table 1: HPLC Separation of Ethyl deca-2,4-dienoate Geometrical Isomers

| Elution Order | Isomer |

|---|---|

| 1 | ethyl (2E,4Z)-deca-2,4-dienoate |

| 2 | ethyl (2Z,4E)-deca-2,4-dienoate |

| 3 | ethyl (2Z,4Z)-deca-2,4-dienoate |

| 4 | ethyl (2E,4E)-deca-2,4-dienoate |

Source: Adapted from research findings on Ag-HPLC separation. researchgate.netresearchgate.net

Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is another powerful technique for the separation of volatile compounds like ethyl deca-2,4-dienoate isomers. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow capillary column. High-resolution separation can be achieved by using specialized capillary columns. For instance, a VOCOL capillary column has proven effective in completely resolving all four geometrical isomers. researchgate.net The elution pattern on such columns is consistent and allows for reliable identification and quantification. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a superior and "greener" alternative to both HPLC and GC for the separation and purification of chiral compounds, particularly volatile and thermally labile molecules found in flavors and fragrances. waters.comselvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. selvita.comresearchgate.net This fluid possesses unique properties—low viscosity and high diffusivity—that enable faster separations and higher efficiency compared to HPLC. researchgate.netchromatographyonline.com

Key Advantages of SFC for Flavor Isomer Analysis:

Mild Operating Conditions : SFC operates at lower temperatures than GC, which is crucial for preventing the degradation or evaporation of volatile flavor esters. waters.com

Reduced Solvent Usage : The use of CO2 as the main mobile phase, often modified with small amounts of non-toxic solvents like ethanol, significantly reduces the consumption of hazardous organic solvents used in normal-phase HPLC. waters.comselvita.com

Higher Throughput : The low viscosity of the supercritical mobile phase allows for high flow rates without generating excessive backpressure, leading to shorter analysis times and faster column equilibration. chromatographyonline.com

Simplified Fraction Collection : After elution, the CO2 component of the mobile phase vaporizes, simplifying the collection of purified isomers and leaving the analyte in a minimal volume of the organic modifier. waters.comresearchgate.net

While this compound itself is not a chiral molecule, many other flavor compounds are. SFC is becoming a dominant technique for enantiomeric separations in the pharmaceutical and flavor industries. researchgate.neteuropeanpharmaceuticalreview.com Techniques such as using stacked injections on chiral stationary phases (CSPs) like CHIRALPAK AD-H can achieve high-resolution enantiomeric separations in minutes. waters.com This highlights the potential of SFC to resolve complex mixtures of flavor stereoisomers, providing a powerful tool for detailed analysis.

Table 2: Comparison of Advanced Separation Techniques for Isomer Analysis

| Technique | Principle | Advantages for Ethyl deca-2,4-dienoate | Limitations |

|---|---|---|---|

| Ag-HPLC | Reversible complexation with silver ions | Effective for separating geometrical isomers. researchgate.net | Use of silver can be costly; mobile phase complexity. |

| Capillary GC | Differential partitioning | High resolution for volatile isomers; complete separation of all four geometrical isomers achieved. researchgate.net | High temperatures may degrade some labile compounds. |

| SFC | Partitioning with supercritical fluid mobile phase | Fast, efficient, "green" chemistry; mild temperatures preserve volatile compounds; simplified sample recovery. waters.comselvita.comresearchgate.net | Higher initial instrument cost. |

Structure Activity Relationships Sar and Molecular Interactions

Importance of (2E,4Z)-Configuration for Biological Efficacy

The specific geometric arrangement of the double bonds in ethyl deca-2,4-dienoate is paramount to its biological function. The naturally occurring and most active form is the (2E,4Z) isomer, which acts as a potent, species-specific kairomone for both male and female codling moths. nih.govresearchgate.net This volatile compound, isolated from ripe pears, provides a crucial olfactory cue for C. pomonella, guiding them to suitable hosts for mating and oviposition. nih.govresearchgate.net The moth's olfactory system is exquisitely tuned to this specific configuration, demonstrating a high degree of specificity. Field trials have consistently shown that lures baited with the (2E,4Z) isomer are effective at attracting the moths, underscoring the ecological significance of this precise molecular geometry. nih.govmdpi.com

Comparative Analysis of Stereoisomeric Activity

The critical nature of the (2E,4Z) configuration is highlighted when its activity is compared with that of its other stereoisomers. Research involving field bioassays has demonstrated that the attractiveness of the various geometric isomers of ethyl deca-2,4-dienoate differs significantly. Specifically, the (2E,4Z) isomer is far more attractive to codling moths than the (2E,4E) isomer. researchgate.net This indicates that the sensory receptors of C. pomonella are highly discriminating. The change in geometry from cis (Z) at the C4 position to trans (E) results in a substantial loss of biological activity, confirming that the precise spatial arrangement of the molecule is a key determinant for recognition by the moth's olfactory system. researchgate.net

Computational Studies and Molecular Modeling

To understand the basis of this high specificity at a molecular level, computational methods have been employed to investigate the interactions between ethyl (2E)-deca-2,4-dienoate and the olfactory proteins of insects.

General odorant-binding proteins (GOBPs) are crucial for transporting hydrophobic odorant molecules, like the pear ester, through the aqueous sensillum lymph to the olfactory receptors. nih.gov Studies in C. pomonella have identified multiple GOBP2 genes. Fluorescence competitive binding assays have quantified the interaction between ethyl (2E,4Z)-deca-2,4-dienoate and the protein products of these genes: CpomGOBP2a and CpomGOBP2b.

The assays revealed that CpomGOBP2a exhibits strong binding to ethyl (2E,4Z)-deca-2,4-dienoate, with a dissolution constant (Ki) of 9.14704 μM. nih.gov CpomGOBP2b also showed specific and strong binding to the pear ester, with a Ki of 17.37481 μM. nih.gov In contrast, another variant, CpomGOBP2c, did not exhibit binding to the pear ester, suggesting a functional divergence among these closely related proteins. nih.gov

| Protein | Binding Affinity (Ki in μM) | Reference |

|---|---|---|

| CpomGOBP2a | 9.14704 | nih.gov |

| CpomGOBP2b | 17.37481 | nih.gov |

| CpomGOBP2c | No binding detected | nih.gov |

Homology modeling and molecular docking simulations have provided insights into the specific interactions between the pear ester and the binding sites of CpomGOBP2 proteins. These studies show that the ligand rests within a binding cavity composed primarily of hydrophobic amino acid residues located in the protein's α-helical structures. nih.gov The interaction is dominated by hydrophobic forces, with the n-hexyl tail and the conjugated double-bond system of the ester fitting into this nonpolar pocket. The specificity of binding is likely governed by the precise size, shape, and amino acid composition of this hydrophobic cavity, which accommodates the (2E,4Z) configuration more favorably than other isomers. nih.gov

Design and Synthesis of Analogues for SAR Elucidation

To further probe the structural requirements for biological activity, various analogues of ethyl (2E,4Z)-deca-2,4-dienoate have been synthesized and tested. These structure-activity relationship (SAR) studies have systematically evaluated the importance of both the ester functional group and the hydrocarbon chain.

Field bioassays were conducted with a series of esters of (2E,4Z)-deca-2,4-dienoic acid, where the ethyl group was substituted with other alkyl groups. The results demonstrated a clear preference for the ethyl ester. The activity ranking for attracting codling moths was as follows: ethyl > propyl > methyl > butyl > hexyl. researchgate.net This suggests that the size and shape of the alcohol moiety are finely tuned for optimal interaction with the insect's receptors.

Furthermore, other 10-carbon compounds with different functional groups were tested to see if they could elicit a similar response. Analogues such as 10-carbon alcohols, aldehydes, and other esters failed to produce any significant moth capture, reinforcing the high specificity of the codling moth's response to the pear ester's precise structure. researchgate.net

| Analogue Type | Specific Compound Tested | Biological Activity (Attraction) | Reference |

|---|---|---|---|

| Ethyl Ester (Pear Ester) | ethyl (2E,4Z)-deca-2,4-dienoate | High | researchgate.net |

| Other Esters | propyl (2E,4Z)-deca-2,4-dienoate | Moderate (Lower than ethyl) | researchgate.net |

| methyl (2E,4Z)-deca-2,4-dienoate | Low (Lower than propyl) | researchgate.net | |

| butyl (2E,4Z)-deca-2,4-dienoate | Very Low | researchgate.net | |

| hexyl (2E,4Z)-deca-2,4-dienoate | Very Low | researchgate.net | |

| Other Functional Groups | 10-carbon alcohols, aldehydes | None | researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of volatile esters in plants like the 'Nanguo' pear is known to involve several key enzymes and pathways. The formation of ester aromas is closely linked to the lipoxygenase (LOX) pathway. Phytohormones such as methyl jasmonate (MeJA) have been shown to promote the accumulation of these esters. researchgate.netmdpi.com The synthesis is influenced by enzymes including alcohol acyl-CoA transferase (AAT) and carboxylesterase (CXE), which control the synthesis and catabolism of volatile esters, respectively. mdpi.com

However, the specific enzymatic and genetic mechanisms responsible for the production of ethyl (2E)-deca-2,4-dienoate remain largely uncharacterized. Future research must focus on identifying and characterizing the specific synthases, transferases, and other enzymes that catalyze its formation from fatty acid precursors. A critical goal is to elucidate the complete genetic pathway, including the regulatory genes that control the expression of these biosynthetic enzymes. Understanding this pathway could enable the metabolic engineering of plants to enhance their natural defenses or to produce this valuable compound sustainably.

Table 1: Key Enzymes in Pear Ester Biosynthesis

| Enzyme Class | Abbreviation | Function in Ester Biosynthesis |

|---|---|---|

| Lipoxygenase | LOX | Involved in the initial steps of the fatty acid metabolism pathway leading to ester formation. |

| Alcohol Acyl-CoA Transferase | AAT | Catalyzes the final step of ester formation, combining an alcohol with an acyl-CoA. |

| Carboxylesterase | CXE | Involved in the catabolism or breakdown of volatile esters. |

| Hydroperoxide Lyase | HPL | Part of the lipoxygenase pathway, cleaving hydroperoxides of fatty acids. |

Development of Advanced Stereoselective Synthesis Methods

The biological activity of ethyl deca-2,4-dienoate is highly dependent on its stereochemistry, with the (2E,4Z) isomer being the most active form, commonly known as "pear ester". nih.govwikipedia.org Achieving high stereoselectivity in its chemical synthesis is therefore a primary objective. Various synthetic methods have been explored, each with its own limitations regarding yield and isomeric purity.

Current methods include Pd-catalyzed alkenylations (such as Negishi and Suzuki couplings), Heck alkenylation, and olefination reactions like the Horner-Wadsworth-Emmons and Still-Gennari methods. pnas.orgnih.gov While Negishi coupling has shown high stereoselectivity (≥98%), other methods can result in isomeric scrambling. pnas.orgnih.gov Other reported syntheses involve Fe-catalyzed cross-coupling and the use of arsenic ylides. tandfonline.comresearchgate.net

Future research should be directed towards developing more efficient, scalable, and environmentally benign stereoselective syntheses. This includes the discovery of novel catalysts that can control the geometry of the double bonds with near-perfect precision. The development of one-pot or tandem reaction processes could also significantly streamline the synthesis, making the compound more accessible for commercial applications. nih.gov Furthermore, exploring biotechnological production methods, such as enzymatic transesterification using lipases, presents a promising avenue for producing "natural" pear ester. google.comchimia.ch

Table 2: Comparison of Synthesis Methods for Conjugated Dienoic Esters

| Synthesis Method | Typical Stereoselectivity | Key Features |

|---|---|---|

| Negishi Coupling | ≥98% | Pd-catalyzed alkenylation; uniformly applicable for all four stereoisomers. pnas.orgnih.gov |

| Suzuki Coupling | ≤95% (conventional), ≥98% (modified) | Pd-catalyzed alkenylation; selectivity is highly dependent on the base used. pnas.orgnih.gov |

| Heck Alkenylation | ≥98% (2E,4E & 2E,4Z isomers) | Satisfactory for some isomers but limited for others. nih.gov |

| Horner-Wadsworth-Emmons | Limited Scope | Not ideal for preparing (2E,4Z) or (2Z,4Z) isomers with high selectivity. nih.gov |

Exploration of Untapped Biological Activities in Other Organisms

This compound is well-documented as a powerful kairomone, attracting both male and female codling moths, Cydia pomonella, a major pest of pome fruits and walnuts. nih.govoup.com However, its biological activity is not limited to this species. Studies have demonstrated its attractiveness to other tortricid moths, including several species that are pests of chestnut (Cydia splendana, Cydia fagiglandana, and Pammene fasciana) and the green budmoth (Hedya nubiferana). oup.comresearchgate.netebi.ac.uk There is also evidence suggesting it may be a behaviorally active compound for the pine cone pest Dioryctria abietella and acts as a pheromone for the widow yellowjacket. researchgate.netpherobase.com

This indicates a significant gap in our understanding of the compound's broader ecological role. Future research should systematically screen this compound for its effects on a wider range of organisms. This includes other insect pests, beneficial insects such as pollinators and predators, and even non-insect species. Such investigations could reveal novel applications in pest management or provide insights into the chemical communication systems of diverse ecosystems.

Precision Agricultural Applications in Pest Management Systems

The established role of this compound as an attractant for key agricultural pests provides a strong foundation for its use in precision pest management. oup.com Current applications primarily focus on monitoring codling moth populations, often in conjunction with traditional sex pheromone lures. plantprotection.plresearchgate.net

A significant translational advance has been the development of a microencapsulated formulation of the pear ester (PE-MEC). nih.gov When used as a spray adjuvant with insecticides, PE-MEC can enhance control efficacy. nih.govebi.ac.uk The kairomone attracts neonate larvae and disrupts their ability to locate hosts, thereby prolonging their exposure to the insecticide. nih.gov

Future research should focus on optimizing these formulations for controlled release and enhanced field stability. Developing novel deployment systems, such as specialized dispensers for mating disruption or attract-and-kill strategies, is a key translational goal. thegoodscentscompany.com Integrating the use of this kairomone into broader Integrated Pest Management (IPM) programs, potentially reducing reliance on broad-spectrum insecticides, represents a critical area for future investigation. ebi.ac.uk

Role in Chemical Ecology and Evolutionary Biology

This compound serves as a vital link between host plants and the insects that utilize them. As a key volatile emitted by ripe pears and apples, it acts as a semiochemical, a signal used in interspecies communication. oup.comebi.ac.uk Its function as a kairomone benefits the receiving insect by guiding it to a food source or oviposition site. ebi.ac.uk